[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine
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Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine is a complex organic compound that features both sulfonyl and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine typically involves multiple steps. One common method starts with the sulfonylation of 2,5-dimethoxy-4-methylphenyl with a suitable sulfonyl chloride in the presence of a base. This is followed by the reaction with 2-chlorobenzylamine under controlled conditions to form the final product. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or toluene to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amine group may also participate in hydrogen bonding and other interactions that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine: shares similarities with other sulfonyl amines, such as:
Uniqueness
The unique combination of the 2,5-dimethoxy-4-methylphenyl and 2-chlorophenyl groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-11-8-15(22-3)16(9-14(11)21-2)23(19,20)18-10-12-6-4-5-7-13(12)17/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNIVCOIGCPCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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